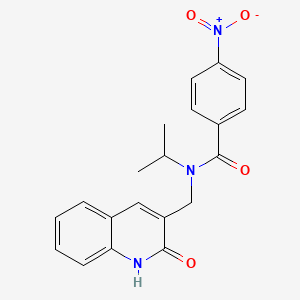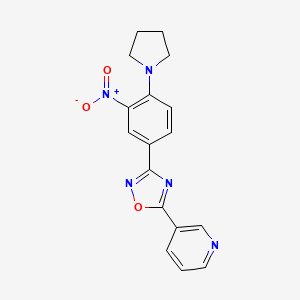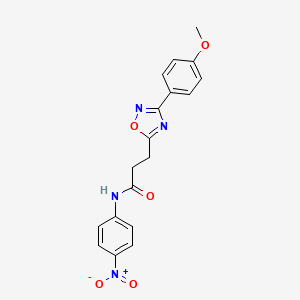
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various cellular pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been demonstrated to have antioxidant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide in lab experiments is its versatility. It can be easily modified to produce derivatives with varying properties. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide. One potential direction is the investigation of its potential as a drug delivery system for targeted drug delivery. Another direction is the exploration of its optical and electronic properties for potential applications in material science. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, this compound is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and expand its applications.
Méthodes De Synthèse
The synthesis method of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide involves the reaction of 4-nitrobenzaldehyde with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to obtain the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, it has been investigated for its antitumor, anti-inflammatory, and antimicrobial activities. In pharmacology, it has been studied for its potential as a drug delivery system. In material science, it has been explored for its optical and electronic properties.
Propriétés
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-15-8-2-12(3-9-15)18-20-17(27-21-18)11-10-16(23)19-13-4-6-14(7-5-13)22(24)25/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTHDDWMRJRIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

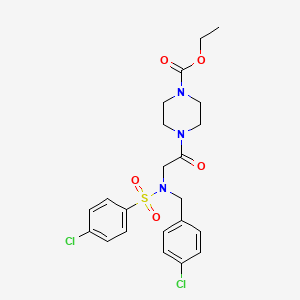
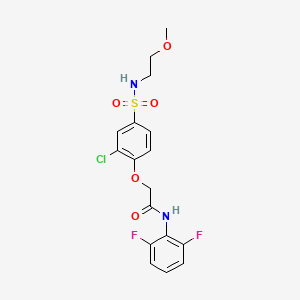
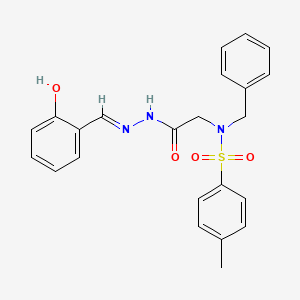
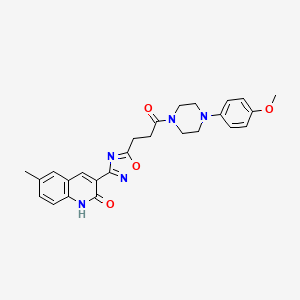
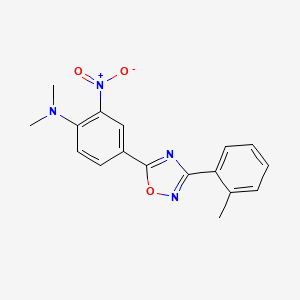
![4-Benzylsulfonyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7701671.png)
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)

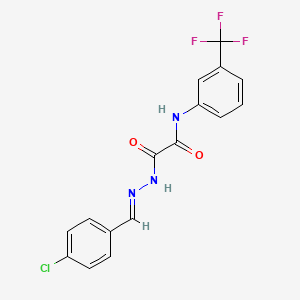
![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
